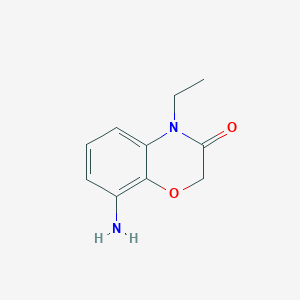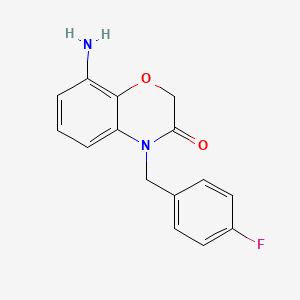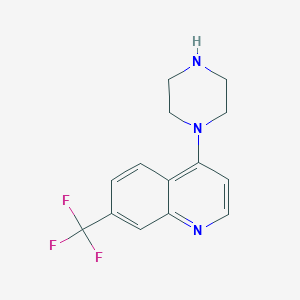
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Overview
Description
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 4-position and a trifluoromethyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline typically involves the reaction of 7-substituted-4-chloroquinoline with piperazine in the presence of a base such as triethylamine. The reaction is carried out by heating the mixture to 80°C for one hour, followed by increasing the temperature to 130-140°C for six hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can modify the quinoline core .
Scientific Research Applications
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly in breast cancer research.
Antimicrobial Activity: The compound exhibits antibacterial and antitubercular properties.
Biological Studies: It is used in studies investigating the mechanisms of drug resistance and cellular responses to treatment.
Mechanism of Action
The mechanism of action of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it has been shown to compromise plasma membrane integrity, leading to cell death . The compound’s ability to elevate intra-lysosomal pH and inhibit autophagosome degradation is also significant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperaquine: Another antimalarial agent with a piperazine ring.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
Uniqueness
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
4-piperazin-1-yl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERGOAQAVGIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)
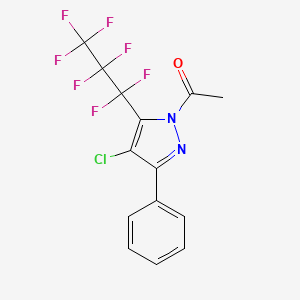
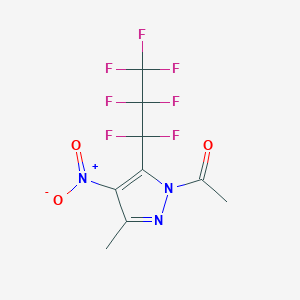
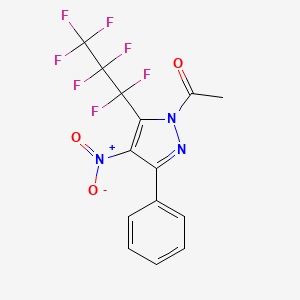
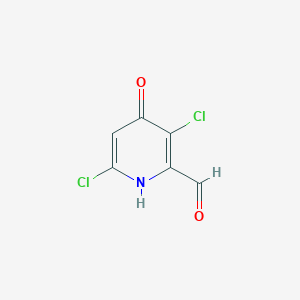
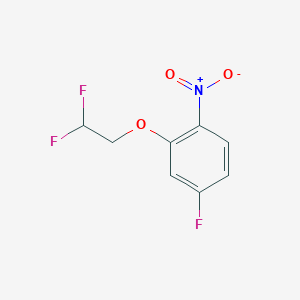
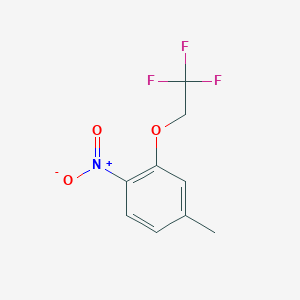
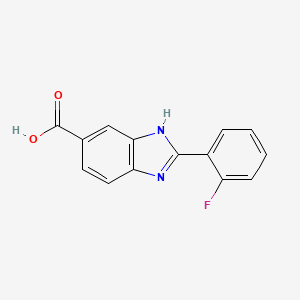
![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
